(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17485576
InChI: InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m1/s1
SMILES:
Molecular Formula: C10H12F3NO2
Molecular Weight: 235.20 g/mol

(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL

CAS No.:

VCID: VC17485576

Molecular Formula: C10H12F3NO2

Molecular Weight: 235.20 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL -

Description

(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is a chiral organic compound that belongs to the class of amino alcohols. It is characterized by its structural complexity and potential biological applications, particularly in the context of neurological disorders and enzyme studies. The compound features a trifluoromethoxy group attached to a phenyl ring, which is further linked to a propanol backbone containing an amino group. Its molecular formula is C10H12F3NO2, with a molecular weight of approximately 235.2 g/mol .

Synthesis

The synthesis of (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL typically involves several key steps, often starting from substituted benzene derivatives. The process may include optimizing reaction conditions such as temperature, solvent choice, and catalyst selection to improve yield and purity. Common solvents include diethyl ether or tetrahydrofuran, while catalysts might include chiral metal complexes for asymmetric synthesis.

Biological Applications

(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL has garnered interest in medicinal chemistry due to its unique properties and interactions with biological targets. It may function as an agonist or antagonist depending on the target site, influencing various biochemical pathways relevant to therapeutic areas such as neurology.

Analytical Techniques

Analytical techniques like High Performance Liquid Chromatography (HPLC) are often employed to assess purity and concentration during synthesis. These methods are crucial for ensuring the quality of the compound for research and practical applications.

Research Findings

  • Biological Activity: The compound's stereochemistry is crucial for its biological activity, with the specific configuration at the chiral centers influencing its interaction with biological targets.

  • Therapeutic Potential: It has potential applications in neurological disorders due to its ability to interact with specific molecular targets such as enzymes or receptors.

Applications

  • Medicinal Chemistry: The compound is valuable in both academic research and industrial applications due to its unique structure and biological activities.

  • Neurological Disorders: Its potential therapeutic applications in neurology make it a subject of ongoing research.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightCAS Number
(1S,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OLC10H13F2NO2217.21 g/molNot specified
(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OLC10H12F3NO2235.2 g/mol1213441-64-5
(1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OLC10H11F4NONot specified1208080-81-2
Product Name (1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL
Molecular Formula C10H12F3NO2
Molecular Weight 235.20 g/mol
IUPAC Name (1S,2R)-1-amino-1-[3-(trifluoromethoxy)phenyl]propan-2-ol
Standard InChI InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m1/s1
Standard InChIKey YZTCEJIOHNBDFP-HZGVNTEJSA-N
Isomeric SMILES C[C@H]([C@H](C1=CC(=CC=C1)OC(F)(F)F)N)O
Canonical SMILES CC(C(C1=CC(=CC=C1)OC(F)(F)F)N)O
PubChem Compound 145708324
Last Modified Aug 10 2024

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